![molecular formula C25H25N5O B12150148 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12150148.png)
3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a combination of indole, phenyl, pyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from aniline derivatives, the indole ring can be synthesized via Fischer indole synthesis.
Phenyl Substitution: The phenyl group can be introduced through electrophilic aromatic substitution.
Piperazine and Pyrimidine Introduction: The piperazine ring can be synthesized via cyclization reactions, and the pyrimidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the indole-phenyl intermediate with the piperazine-pyrimidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or phenyl moieties.
Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthetic Intermediates : The compound serves as an intermediate in the synthesis of more complex molecules. Its structural characteristics facilitate various organic reactions, making it useful in the development of new compounds.
Catalysis : Due to its unique structure, 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one has potential applications in catalytic processes. Its ability to stabilize transition states can enhance reaction rates in organic synthesis.
Biology and Medicine
Biological Probes : In biological research, this compound can be utilized as a probe to study various biological pathways and mechanisms. Its interaction with specific receptors or enzymes can provide insights into cellular processes and disease mechanisms.
Antiviral Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit antiviral properties. For instance, research into related indole derivatives has shown promise against viral infections, indicating that this compound could possess similar activities.
Cancer Research : The compound's structural features may allow it to interact with cancer-related targets, potentially leading to the development of new anticancer agents. Studies on related compounds have indicated their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(2-phenyl-1H-indol-1-yl)-1-(piperazin-1-yl)propan-1-one: Lacks the pyrimidine moiety.
3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one: Has an additional carbon in the propanone chain.
3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-4-yl)piperazin-1-yl]propan-1-one: Pyrimidine moiety is substituted at a different position.
Uniqueness
The unique combination of indole, phenyl, pyrimidine, and piperazine moieties in 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one provides it with distinct chemical properties and potential biological activities that are not found in similar compounds.
Biological Activity
The compound 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one , often referred to as an indole derivative, is of significant interest in medicinal chemistry due to its potential biological activities. Indole and its derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features an indole moiety linked to a piperazine ring through a propanone bridge, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa | 0.52 |
Compound B | MCF-7 | 0.34 |
Compound C | HT-29 | 0.86 |
These values suggest that the indole framework may enhance the cytotoxic effects against cancer cells, possibly through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. The compound has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values observed were as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
S. aureus | 7.80 |
E. coli | >100 |
This indicates that while the compound shows significant activity against certain Gram-positive bacteria, it may be less effective against Gram-negative strains .
Anti-inflammatory Activity
Indoles are recognized for their anti-inflammatory effects. The compound's structural components may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. In vitro assays have demonstrated that similar compounds can reduce inflammation markers significantly in cell cultures exposed to inflammatory stimuli .
The mechanisms underlying the biological activities of indole derivatives often involve:
- Dopamine Receptor Modulation : Some studies suggest that indole derivatives can act as ligands for dopamine receptors, particularly D4 receptors, which are implicated in various neurological disorders .
- Cell Cycle Inhibition : Compounds have been shown to induce cell cycle arrest in cancer cells, contributing to their antiproliferative effects .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the antiproliferative activity of various indole derivatives, a series of compounds were synthesized and tested against ovarian carcinoma (PA1) and prostate carcinoma (PC3). The results indicated that several derivatives exhibited IC50 values in the low micromolar range (8–20 μM), suggesting potent anticancer activity.
Case Study 2: Antimicrobial Effectiveness
A recent investigation into the antimicrobial properties of indole-based compounds revealed that certain derivatives demonstrated significant activity against MRSA strains with MIC values as low as 0.98 μg/mL. This highlights the potential of these compounds in treating resistant bacterial infections .
Properties
Molecular Formula |
C25H25N5O |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-(2-phenylindol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H25N5O/c31-24(28-15-17-29(18-16-28)25-26-12-6-13-27-25)11-14-30-22-10-5-4-9-21(22)19-23(30)20-7-2-1-3-8-20/h1-10,12-13,19H,11,14-18H2 |
InChI Key |
HLRUPPQBTWMUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C4=CC=CC=C4C=C3C5=CC=CC=C5 |
Origin of Product |
United States |
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